Ethyl 2,5-difluoro-3-nitrobenzoate Ethyl 2,5-difluoro-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15936900
InChI: InChI=1S/C9H7F2NO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C9H7F2NO4
Molecular Weight: 231.15 g/mol

Ethyl 2,5-difluoro-3-nitrobenzoate

CAS No.:

Cat. No.: VC15936900

Molecular Formula: C9H7F2NO4

Molecular Weight: 231.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,5-difluoro-3-nitrobenzoate -

Specification

Molecular Formula C9H7F2NO4
Molecular Weight 231.15 g/mol
IUPAC Name ethyl 2,5-difluoro-3-nitrobenzoate
Standard InChI InChI=1S/C9H7F2NO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3
Standard InChI Key WRYSDPSFQVAXCM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Features

Ethyl 2,5-difluoro-3-nitrobenzoate belongs to the class of nitrobenzoate esters, which are widely employed in medicinal chemistry due to their versatility in constructing heterocyclic frameworks. The compound’s IUPAC name, ethyl 2,5-difluoro-3-nitrobenzoate, reflects its substitution pattern: a nitro group (-NO₂) at position 3, fluorine atoms at positions 2 and 5, and an ethoxycarbonyl group (-COOEt) at position 1. Its molecular structure is represented by the SMILES notation CCOC(=O)C1=C(C(=CC(=C1F)F)[N+](=O)[O-], which underscores the spatial arrangement of substituents .

Synthesis and Reaction Pathways

The synthesis of ethyl 2,5-difluoro-3-nitrobenzoate likely follows established protocols for nitrobenzoate esters. A plausible route involves the esterification of 2,5-difluoro-3-nitrobenzoic acid with ethanol under acidic conditions, as demonstrated for similar compounds .

Stepwise Synthesis

  • Nitration and Fluorination: The precursor, 2,5-difluorobenzoic acid, undergoes nitration to introduce the nitro group at position 3. This step may employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures .

  • Esterification: The resulting 2,5-difluoro-3-nitrobenzoic acid is refluxed with excess ethanol and a catalytic amount of concentrated sulfuric acid. The reaction proceeds via Fischer esterification, yielding the ethyl ester .

Example Procedure (adapted from ):

2,5-Difluoro-3-nitrobenzoic acid (3.3 g, 16.25 mmol) is dissolved in ethanol (20 mL) with concentrated H₂SO₄ (3 mL). The mixture is refluxed for 24 hours, after which the solvent is removed under reduced pressure. The crude product is purified via extraction with ethyl acetate and recrystallization to yield ethyl 2,5-difluoro-3-nitrobenzoate.

Physicochemical Properties

While experimental data on melting point, boiling point, and solubility are scarce for this specific compound, trends among analogs provide insights:

PropertyEthyl 2,5-Difluoro-3-nitrobenzoateEthyl 2,4-Difluoro-5-nitrobenzoate
Molecular Weight231.15 g/mol231.15 g/mol
DensityNot reported~1.3 g/cm³ (estimated)
SolubilityLikely soluble in organic solventsSoluble in DMSO, DMF, ethyl acetate

The presence of fluorine atoms enhances lipid solubility, potentially improving bioavailability in drug candidates.

Applications in Organic Synthesis

Ethyl 2,5-difluoro-3-nitrobenzoate serves as a key intermediate in synthesizing bioactive molecules. Notable applications include:

Heterocyclic Compound Synthesis

Nitrobenzoates are precursors to benzimidazoles and benzoxazoles, which exhibit antimicrobial and antitumor activities . For example, reduction of the nitro group to an amine (-NH₂) enables cyclization with aldehydes or ketones to form these heterocycles .

Pharmaceutical Intermediates

Fluorine incorporation is a common strategy in drug design to modulate metabolic stability and target binding. This compound’s difluoro-nitro architecture could be leveraged in developing kinase inhibitors or antibacterial agents .

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